molecular formula C10H7NO2 B15259413 3-(3-Oxopropanoyl)benzonitrile

3-(3-Oxopropanoyl)benzonitrile

Cat. No.: B15259413
M. Wt: 173.17 g/mol
InChI Key: IQMOCIMHICQSDE-UHFFFAOYSA-N
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Description

3-(3-Oxopropanoyl)benzonitrile (CAS 111376-39-7) is an organic compound featuring a benzonitrile core substituted with a propanoyl group (-CO-CH₂-C≡N) at the meta position. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol . The nitrile (-C≡N) and ketone (-CO-) functional groups enable its use as a versatile intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. For example, it serves as a ligand precursor in metal-organic frameworks (MOFs) due to its ability to donate oxygen (via the ketone), nitrogen (via nitrile), and phosphorus (in derivatives) .

Key properties include:

  • IR peaks: 1686 cm⁻¹ (C=O stretch) and 2252 cm⁻¹ (C≡N stretch), consistent with β-oxonitrile derivatives .
  • NMR data: Distinct ¹H and ¹³C signals for aromatic protons (δ 7.5–8.1 ppm) and carbonyl carbons (δ ~190 ppm) .

Properties

IUPAC Name

3-(3-oxopropanoyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-8-2-1-3-9(6-8)10(13)4-5-12/h1-3,5-6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMOCIMHICQSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CC=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(3-oxopropanoyl)benzonitrile involves the reaction of benzoyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(3-oxopropanoyl)benzonitrile typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxopropanoyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(3-Oxopropanoyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-oxopropanoyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Substituent Effects on Benzonitrile Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications References
3-(3-Oxopropanoyl)benzonitrile -CO-CH₂-C≡N (meta) C₁₀H₉NO 159.19 MOF ligands, pharmaceuticals
3-(4-Fluorophenyl)-3-oxopropanenitrile -CO-C₆H₄-F (para) C₉H₆FNO 163.15 Antimicrobial agents
3-(4-Biphenylyl)-3-oxopropanenitrile -CO-C₆H₄-C₆H₅ (para) C₁₅H₁₁NO 221.26 Synthetic intermediates
3-(Dimethylamino)benzonitrile -N(CH₃)₂ (meta) C₉H₁₀N₂ 146.19 Halogen-bonding studies

Structural Insights :

  • Electron-Withdrawing Groups (e.g., -F, -C≡N): Enhance stability and reactivity in cross-coupling reactions. For example, 3-(4-fluorophenyl)-3-oxopropanenitrile exhibits stronger antimicrobial activity due to the electron-withdrawing fluorine atom .
  • Bulkier Substituents (e.g., biphenylyl): Increase steric hindrance, affecting coordination chemistry in MOFs .

Functional Group Variations

Table 2: Functional Group Comparisons
Compound Name Functional Groups Key Reactivity Applications References
3-(3-Oxopropanoyl)benzonitrile Ketone, nitrile Chelation to metals (e.g., Cu²⁺, Zn²⁺) MOFs, catalysis
3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile Oxadiazole, nitrile Hydrogen bonding with biological targets Antimicrobial research
3-(2-Oxo-1,3-benzoxazol-3-yl)propanenitrile Benzoxazole, nitrile Photoluminescence, bioactivity Material science, drug discovery
Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) Ketone, nitrile Michael addition reactions Synthetic intermediates

Reactivity Differences :

  • Oxadiazole Derivatives : Exhibit enhanced antimicrobial activity due to hydrogen bonding with bacterial targets (e.g., 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile) .
  • Benzoxazole Derivatives : Show unique photophysical properties, making them suitable for optoelectronic applications .

Biological Activity

3-(3-Oxopropanoyl)benzonitrile is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 3-oxopropanoyl group and a nitrile functional group. Its molecular formula is C₁₁H₉N₁O₂, indicating the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of biologically active derivatives.

Chemical Structure and Properties

The structural features of 3-(3-Oxopropanoyl)benzonitrile are critical for its biological activity. The presence of the oxopropanoyl moiety is believed to enhance its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₉N₁O₂
Molecular Weight199.19 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

Biological Activity

Research into the biological activity of 3-(3-Oxopropanoyl)benzonitrile is still emerging. Preliminary studies suggest that it may exhibit various pharmacological activities, including:

  • Anticancer Activity : Some derivatives of benzonitrile compounds have shown promise in inhibiting cancer cell proliferation. For instance, structural analogs have been reported to interact with key signaling pathways involved in cancer progression.
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes.

Case Studies

  • Inhibition of PD-1/PD-L1 Interaction : A study on structurally related compounds indicated that modifications to the benzonitrile scaffold could lead to potent inhibitors of the PD-1/PD-L1 pathway, crucial in cancer immunotherapy. Although specific data on 3-(3-Oxopropanoyl)benzonitrile is limited, it is hypothesized that similar modifications could yield significant biological activity against this target .
  • Synthesis and Evaluation : Research has shown that synthesizing derivatives of benzonitrile can lead to enhanced biological properties. For example, a series of synthesized compounds demonstrated varying degrees of inhibitory activity against cancer cell lines, suggesting that further exploration of 3-(3-Oxopropanoyl)benzonitrile derivatives could be fruitful .

The exact mechanism by which 3-(3-Oxopropanoyl)benzonitrile exerts its biological effects remains to be fully elucidated. However, it is believed that the compound may interact with specific receptors or enzymes due to its functional groups, potentially leading to alterations in signaling pathways associated with cell growth and survival.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the potential for varied biological activities based on slight modifications in structure:

Compound NameStructure FeaturesUnique Aspects
4-(3-Oxobut-1-enyl)benzonitrileSimilar enone structureSlightly larger alkyl substituent
4-(3-Oxopropyl)benzonitrileContains a propyl groupDifferent carbon chain length
4-(3-Oxobutyramidophenyl)benzonitrileIncorporates an amide functional groupEnhanced biological activity potential

Future Directions

Further studies are required to elucidate the specific biological effects and mechanisms of action for 3-(3-Oxopropanoyl)benzonitrile. Potential research avenues include:

  • In vitro and In vivo Studies : Conducting detailed biological assays to assess the compound's efficacy against various cancer cell lines and its potential side effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure can influence biological activity.
  • Mechanistic Studies : Exploring how the compound interacts at a molecular level with target proteins or pathways.

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